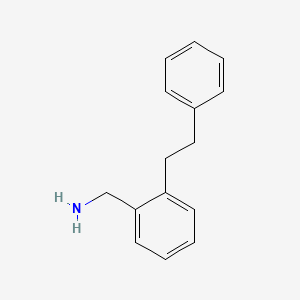
Benzenemethanamine, 2-(2-phenylethyl)-
Overview
Description
It is commonly used in various fields, including medical, environmental, and industrial research. This compound is characterized by its aromatic benzene ring attached to an ethylamine chain, making it a versatile molecule in synthetic chemistry.
Mechanism of Action
Target of Action
The primary targets of Benzenemethanamine, 2-(2-phenylethyl)-, also known as 2-Phenethylamines, are a variety of receptors in the body. These include adrenoceptors, dopamine receptors, and sigma receptors . These receptors play a critical role in various physiological processes such as mood regulation, stress response, and voluntary movement .
Biochemical Pathways
It is known that the compound can influence the dopaminergic neurons, which play a critical role in voluntary movement, stress, or mood
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzenemethanamine, 2-(2-phenylethyl)- involves the reduction of benzyl cyanide using hydrogen in the presence of a catalyst such as Raney nickel. The reaction is typically carried out in a high-pressure hydrogenation bomb at temperatures between 120-130°C . Another method involves the transformation of primary amines to N-monoalkylhydroxylamines using bromoacetonitrile and diisopropylethylamine in acetonitrile .
Industrial Production Methods
Industrial production of benzenemethanamine, 2-(2-phenylethyl)- often involves large-scale hydrogenation processes using similar catalysts and conditions as described above. The use of high-pressure reactors and efficient catalysts ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 2-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form more saturated amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium on carbon.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include substituted phenethylamines, imines, and nitriles, depending on the reaction conditions and reagents used .
Scientific Research Applications
Benzenemethanamine, 2-(2-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various pharmaceuticals.
Biology: Studied for its role as a neurotransmitter and its effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Benzenemethanamine, 2-(2-phenylethyl)- is similar to other phenethylamines such as dopamine, norepinephrine, and epinephrine. These compounds share a common phenethylamine backbone but differ in their functional groups and biological activities. For example:
Dopamine: A neurotransmitter involved in reward and pleasure pathways.
Norepinephrine: Plays a role in the body’s fight-or-flight response.
Benzenemethanamine, 2-(2-phenylethyl)- is unique due to its specific structure and the range of applications it has in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[2-(2-phenylethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9H,10-12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIOOLAUMKZWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


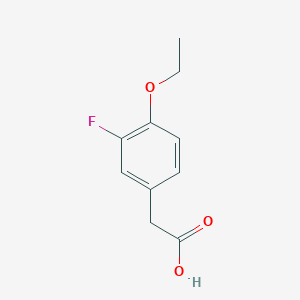
![2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3133141.png)
![3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B3133146.png)
![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate](/img/structure/B3133153.png)
![N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3133161.png)
![N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3133166.png)
![2-(ethylsulfanyl)-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3133168.png)
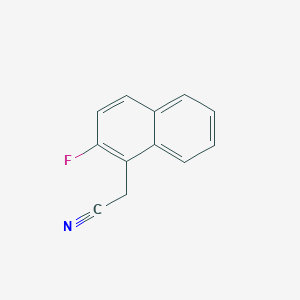

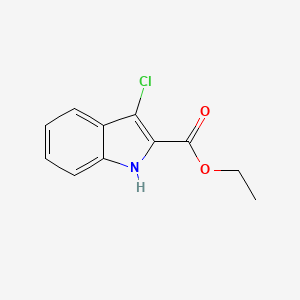
![5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B3133204.png)
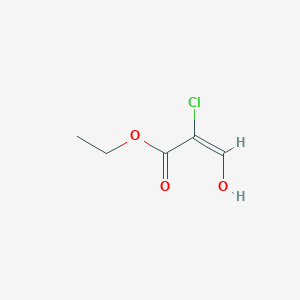

![6-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3133242.png)
